molecular formula C18H20BrN3O3 B5222708 N-[1-(4-BROMOPHENYL)ETHYL]-N-(5-MORPHOLINO-2-NITROPHENYL)AMINE

N-[1-(4-BROMOPHENYL)ETHYL]-N-(5-MORPHOLINO-2-NITROPHENYL)AMINE

Cat. No.: B5222708
M. Wt: 406.3 g/mol
InChI Key: CFNFPAUEMGPZIN-UHFFFAOYSA-N
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Description

N-[1-(4-BROMOPHENYL)ETHYL]-N-(5-MORPHOLINO-2-NITROPHENYL)AMINE is a complex organic compound that features a bromophenyl group, a morpholino group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-BROMOPHENYL)ETHYL]-N-(5-MORPHOLINO-2-NITROPHENYL)AMINE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenethylamine with 5-morpholino-2-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol, and a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-BROMOPHENYL)ETHYL]-N-(5-MORPHOLINO-2-NITROPHENYL)AMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(4-BROMOPHENYL)ETHYL]-N-(5-MORPHOLINO-2-NITROPHENYL)AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-BROMOPHENYL)ETHYL]-N-(5-MORPHOLINO-2-NITROPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenethylamine: A simpler compound with a bromophenyl group and an ethylamine group.

    N-(4-Bromophenethyl)propan-2-amine: Similar structure but with a propan-2-amine group instead of a morpholino group.

Uniqueness

N-[1-(4-BROMOPHENYL)ETHYL]-N-(5-MORPHOLINO-2-NITROPHENYL)AMINE is unique due to the presence of both a morpholino group and a nitrophenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-[1-(4-bromophenyl)ethyl]-5-morpholin-4-yl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O3/c1-13(14-2-4-15(19)5-3-14)20-17-12-16(6-7-18(17)22(23)24)21-8-10-25-11-9-21/h2-7,12-13,20H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNFPAUEMGPZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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